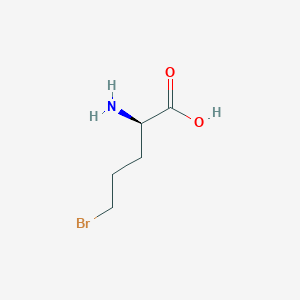![molecular formula C7H2ClN3S B11903570 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable microwave-assisted synthesis due to its efficiency and high yield. This method is advantageous for large-scale production as it reduces reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: These reactions often require catalysts such as copper iodide and conditions like microwave irradiation to facilitate the formation of the desired product.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Biological Research: Its derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Wirkmechanismus
The mechanism of action of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives have been reported to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The interaction typically involves binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[5,4-b]pyridine Derivatives: These analogs have been studied for their pharmacological activities, including antioxidant and antimicrobial properties.
Uniqueness
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C7H2ClN3S |
|---|---|
Molekulargewicht |
195.63 g/mol |
IUPAC-Name |
2-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
InChI-Schlüssel |
AETBYKJUQZRNSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=N1)SC(=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)


![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)


![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)



